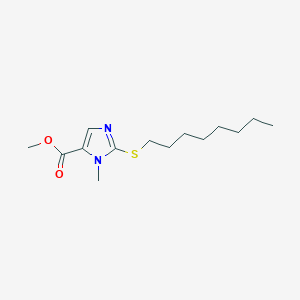
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine, also known as BTA-amine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a versatile molecule that can be used as a stabilizer, corrosion inhibitor, and UV absorber.
Mecanismo De Acción
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine acts as a corrosion inhibitor by forming a protective layer on the metal surface, which prevents the metal from coming into contact with the corrosive environment. It also absorbs UV radiation by forming a complex with the UV-absorbing group and dissipating the absorbed energy as heat. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine can also act as a fluorescent probe by binding to metal ions and emitting a characteristic fluorescence signal.
Biochemical and Physiological Effects:
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in biomedical research as a fluorescent probe for detecting metal ions in biological samples. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has also been investigated for its potential use as a drug delivery system and for its antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine in lab experiments is its versatility. It can be used as a stabilizer, corrosion inhibitor, UV absorber, and fluorescent probe. Another advantage is its low toxicity, which makes it suitable for use in biomedical research. One limitation of using Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine is its cost, which may limit its use in large-scale industrial applications.
Direcciones Futuras
There are several future directions for research on Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential use as a drug delivery system for targeted drug delivery. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine could also be investigated for its potential use in the development of new materials with improved properties, such as increased stability and UV resistance. Finally, Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine could be studied for its potential use in the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine involves the reaction of 2-phenylethylamine with 1H-1,2,3-benzotriazole in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at room temperature. The resulting product is a white solid that can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has been extensively studied for its potential applications in various scientific fields. It has been used as a stabilizer for polymers, corrosion inhibitor for metals, and UV absorber in coatings and plastics. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7/c1-2-8-18(9-3-1)14-15-27(16-28-21-12-6-4-10-19(21)23-25-28)17-29-22-13-7-5-11-20(22)24-26-29/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXGIDNKLPGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)






![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)
![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)